Tosufloxacin

描述

Tosufloxacin is a fluoroquinolone antibiotic known for its broad-spectrum antibacterial activity. It is particularly effective against Gram-positive and Gram-negative bacteria, chlamydia, mycoplasma, and anaerobes . Developed by Toyama Chemical Co., Ltd. in 1986, it was commercially available by 1990 . Despite its efficacy, this compound has a controversial safety profile, being associated with severe thrombocytopenia, nephritis, and hepatotoxicity .

准备方法

Tosufloxacin can be synthesized through various methods, including solvent evaporation, grinding, ultrasonic, and freezing methods. Among these, the solvent evaporation method is considered the most suitable for preparing this compound/hydroxypropyl-β-cyclodextrin inclusion complexes due to its higher reaction sites and better dissolution properties . The industrial production of this compound involves the reaction of this compound tosylate with hydroxypropyl-β-cyclodextrin under controlled conditions .

化学反应分析

Tosufloxacin undergoes several types of chemical reactions, including:

Oxidation: this compound can be oxidized under specific conditions, leading to the formation of various oxidation products.

Reduction: Reduction reactions of this compound are less common but can occur under certain conditions.

Substitution: this compound can undergo substitution reactions, particularly involving its fluorine atoms. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

科学研究应用

Clinical Applications

Tosufloxacin has been approved for various clinical uses, including:

- Respiratory Infections : Effective against pathogens causing pneumonia and other respiratory tract infections.

- Gastrointestinal Infections : Utilized for treating infections like gastroenteritis.

- Urinary Tract Infections (UTIs) : Particularly effective against resistant strains.

- Hepatobiliary Infections : Shows efficacy in treating infections affecting the liver and bile ducts.

- Chlamydia Trachomatis : Treatment of sexually transmitted infections caused by this bacterium.

- Infectious Diseases in Plastic Surgery : Used to prevent infections post-surgery.

- Typhoid and Paratyphoid Fever : Effective against Salmonella species.

- Sepsis, Meningitis, and Endocarditis : Demonstrated utility in severe systemic infections .

Comparative Efficacy

Recent studies have highlighted the effectiveness of this compound compared to other antibiotics:

| Antibiotic | Activity Against S. aureus Persisters | Activity Against E. coli Persisters |

|---|---|---|

| This compound | Highest activity | High activity |

| ADEP4 + RIF | Limited long-term efficacy | Not specified |

| Ofloxacin | Moderate | Moderate |

In a study involving stationary-phase S. aureus persisters, this compound exhibited superior eradication capabilities compared to ADEP4 combined with rifampicin (RIF), highlighting its potential in treating persistent bacterial infections .

Case Studies

-

Pediatric Pneumonia :

A study evaluated the therapeutic efficacy of this compound in children with macrolide-resistant Mycoplasma pneumoniae pneumonia. Results indicated that this compound was effective in patients who did not respond to first-line treatments, demonstrating its importance in pediatric care . -

In Vitro Studies on Biofilms :

Research showed that this compound effectively eradicated biofilms formed by S. aureus, which are often resistant to conventional treatments. This property is crucial for addressing chronic infections where biofilm formation is prevalent . -

Combination Therapy :

Investigations into the combination of this compound with other antibiotics have shown promising results in enhancing antibacterial activity against resistant strains, suggesting its role in multi-drug regimens for complex infections .

作用机制

Tosufloxacin exerts its antibacterial effects by inhibiting the activity of DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication and transcription . By blocking these enzymes, this compound prevents the uncoiling of supercoiled DNA, leading to bacterial cell death . This mechanism is similar to other fluoroquinolones but with higher activity against bacterial persisters .

相似化合物的比较

Tosufloxacin is compared with other fluoroquinolones such as clinafloxacin, sarafloxacin, doxycycline, thiostrepton, and chlorosalicylanilide . Among these, this compound has the highest anti-persister activity, which can completely eradicate Staphylococcus aureus persisters within two days in vitro . The presence of a 2,4-difluorophenyl group at the N-1 position in the quinolone nucleus is associated with its high bactericidal activity and post-antibiotic effect .

生物活性

Tosufloxacin, a third-generation fluoroquinolone antibiotic, has garnered attention for its potent antibacterial properties and its effectiveness against various pathogens. This article delves into the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and clinical efficacy based on diverse research findings.

This compound exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription. By interfering with these enzymes, this compound prevents bacterial cell division and ultimately leads to cell death. This mechanism is characteristic of fluoroquinolones and contributes to the broad-spectrum activity of this compound against both Gram-positive and Gram-negative bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound has been studied extensively. Key parameters include:

-

Cmax (Peak Serum Concentration) :

- 0.60 µg/mL at a dose of 150 mg t.i.d.

- 1.20 µg/mL at a dose of 300 mg b.i.d.

- Half-life (t1/2) : Approximately 3.59 hours.

- AUC (Area Under the Curve) 0-24h :

These parameters indicate that this compound achieves effective concentrations in systemic circulation, supporting its use in treating infections.

In Vitro Studies

Numerous studies have demonstrated the in vitro antibacterial activity of this compound against various pathogens:

- Nontypeable Haemophilus influenzae (NTHi) :

- Legionella spp. :

- Salmonella enteritidis :

Case Studies

A clinical case study involving patients with respiratory infections demonstrated that this compound effectively eradicated major pathogens identified in cultures, including Streptococcus pneumoniae and Staphylococcus aureus. The results indicated a favorable clinical response with minimal adverse effects, supporting its use as a first-line treatment option in such infections .

Comparative Efficacy

To illustrate the comparative efficacy of this compound against other antibiotics, the following table summarizes key findings from various studies:

| Pathogen | This compound MIC (mg/L) | Other Antibiotics MIC (mg/L) |

|---|---|---|

| NTHi | 0.72 | CDTR: 1.43 |

| Legionella spp. | 0.016 | Levofloxacin: 0.032 |

| Salmonella enteritidis | Not specified | Ciprofloxacin: 0.032 |

属性

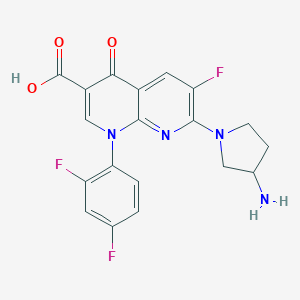

IUPAC Name |

7-(3-aminopyrrolidin-1-yl)-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F3N4O3/c20-9-1-2-15(13(21)5-9)26-8-12(19(28)29)16(27)11-6-14(22)18(24-17(11)26)25-4-3-10(23)7-25/h1-2,5-6,8,10H,3-4,7,23H2,(H,28,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWFMDMBOJLQIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C2=C(C=C3C(=O)C(=CN(C3=N2)C4=C(C=C(C=C4)F)F)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

100490-94-6 (4-toluene sulfonate) | |

| Record name | Tosufloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID2044135 | |

| Record name | Tosufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100490-36-6 | |

| Record name | Tosufloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=100490-36-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tosufloxacin [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100490366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tosufloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB16850 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Tosufloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2044135 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOSUFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GHJ553KQPS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Tosufloxacin?

A1: this compound, like other quinolones, exerts its antibacterial activity by inhibiting bacterial DNA gyrase (topoisomerase II) and topoisomerase IV. [, , , , , ] These enzymes are essential for bacterial DNA replication, transcription, and repair. [, , , , , ] By inhibiting these enzymes, this compound disrupts bacterial DNA synthesis and leads to bacterial cell death. [, , , , , ]

Q2: How does this compound's interaction with bacterial outer membrane differ from other fluoroquinolones?

A2: Studies suggest that this compound may predominantly utilize a non-porin pathway to permeate the bacterial outer membrane, potentially through phospholipid bilayers. [, ] This differs from some other fluoroquinolones, which primarily utilize porin channels. [, ] This characteristic might contribute to its activity against certain resistant strains. [, ]

Q3: Does this compound exhibit activity against intracellular bacteria?

A3: Yes, this compound demonstrates potent intracellular bactericidal activity, likely due to its ability to effectively penetrate human cells. [] In studies using human lung fibroblast cells infected with Salmonella enteritidis, this compound showed superior suppression of intracellular bacterial growth compared to ofloxacin and norfloxacin. [] This intracellular activity is attributed both to its intrinsic antibacterial potency and its efficient cellular penetration. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C19H17F3N4O3S. Its molecular weight is 438.43 g/mol. []

Q5: How stable is this compound under different conditions, and what are the formulation strategies used to enhance its stability and bioavailability?

A5: this compound tosylate compositions have been developed to improve stability and dissolution rate. [] One formulation incorporates excipients like starch, hydroxypropyl cellulose derivatives, sodium carboxymethyl starch, silicon dioxide, and magnesium stearate. [] This formulation showed enhanced stability and a faster disintegration time compared to formulations using crude this compound tosylate. [] Another approach utilizes aluminum potassium sulfate dodecahydrate as a co-solvent in eye drop formulations to increase this compound tosylate solubility and improve solution stability. []

Q6: What is the impact of this compound tosylate's water solubility on its formulation, and how is this addressed?

A6: this compound tosylate's low water solubility poses challenges for intravenous formulation development. [] To overcome this, a prodrug, A-71497 (3-formyl derivative of this compound), was synthesized. [] A-71497 demonstrates improved water solubility and effectively delivers this compound into the bloodstream after oral, subcutaneous, and intravenous administration in animal models. []

Q7: What are the primary pharmacokinetic parameters of this compound?

A7: In a bioequivalence study in healthy Chinese volunteers, this compound demonstrated a half-life (t1/2) of 5.17 ± 1.96 hours after oral administration of 0.3 g this compound tablets. [] The time to reach maximum concentration (tmax) was 0.89 ± 0.19 hours, with a maximum concentration (Cmax) of 0.53 ± 0.09 µg/mL. [] The area under the curve from 0 to 24 hours (AUC0-24h) and the area under the curve from 0 to infinity (AUC0→∞) were 1.75 ± 0.67 µg·h·mL-1 and 1.98 ± 0.74 µg·h·mL-1, respectively. []

Q8: Is this compound a substrate for P-glycoprotein?

A8: Yes, studies suggest that this compound is likely a substrate for P-glycoprotein (P-gp), an efflux transporter protein. [] This interaction was demonstrated in a human colon adenocarcinoma cell line (Caco-2) monolayer model, where this compound transport was significantly affected by the P-gp inhibitor ketoconazole. []

Q9: How does the in vitro activity of this compound compare to other quinolones against common bacterial pathogens?

A9: this compound exhibits potent in vitro activity against a wide range of bacterial species. [, , , , , , ] It shows comparable or superior activity to ciprofloxacin and other quinolones against many gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, and Enterococcus faecalis. [, , , , , , ] It demonstrates good activity against Haemophilus influenzae, Moraxella catarrhalis, and Neisseria gonorrhoeae. [, , , , , , ] While this compound is active against Pseudomonas aeruginosa, its activity might be slightly lower compared to some other quinolones like ciprofloxacin. [, , , , , , ] Notably, this compound exhibits excellent in vitro activity against anaerobic bacteria, often surpassing other tested quinolones. [, ]

Q10: Has the efficacy of this compound been evaluated in animal models of infection?

A10: Yes, this compound has demonstrated efficacy in various animal models of bacterial infections. [, , ] In a rat model of intra-abdominal infection, this compound alone, and in combination with metronidazole, significantly reduced mortality and improved cure rates compared to untreated controls. [] The this compound-metronidazole combination showed comparable efficacy to the gentamicin-metronidazole combination. []

Q11: What are the known mechanisms of resistance to this compound?

A11: Resistance to this compound, like other quinolones, can arise from mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC). [, ] These mutations typically occur within the quinolone resistance-determining regions (QRDR) of these genes and reduce the binding affinity of the drug to the enzyme. [, ] Another mechanism of resistance involves active efflux pumps, which can extrude this compound from bacterial cells, decreasing its intracellular concentration and efficacy. [, ]

Q12: What analytical techniques are commonly employed to determine this compound concentrations?

A13: High-performance liquid chromatography (HPLC) is frequently used to determine this compound concentrations in various matrices, including plasma. [, , ] A common approach involves using a reversed-phase C18 column with UV detection at a wavelength of 269 nm. [] To improve the accuracy and sensitivity of the analysis, a column-switching technique can be employed to separate this compound from interfering compounds in plasma samples. []

Q13: Are there alternative analytical methods for quantifying this compound?

A14: Yes, a fluorescence-based method has been developed for this compound determination. [] This method takes advantage of the enhanced fluorescence of this compound Tosylate in the presence of aluminum ions (Al3+) in a sodium acetate-acetic acid buffer solution. [] This approach offers a simple and rapid alternative to HPLC for certain applications. []

Q14: What types of bacterial infections has this compound been investigated for in clinical settings?

A14: this compound has been clinically evaluated for treating various bacterial infections, including:

- Respiratory tract infections: acute bronchitis, pneumonia [, , , ]

- Urinary tract infections: acute uncomplicated cystitis, pyelonephritis [, , ]

- Nongonococcal urethritis, including Chlamydia trachomatis []

- Other infections: intra-abdominal infections, hepatobiliary infections, gastrointestinal infections [, ]

Q15: Has this compound been investigated for its efficacy in treating macrolide-resistant Mycoplasma pneumoniae infections?

A16: Yes, clinical studies have explored the use of this compound in treating macrolide-resistant Mycoplasma pneumoniae pneumonia in pediatric patients. [, ] While this compound demonstrated some efficacy, minocycline showed superior clinical outcomes in these studies. [, ]

Q16: What is the clinical significance of this compound's activity against biofilm-forming bacteria?

A17: this compound's ability to eradicate biofilm-forming bacteria, particularly nontypeable Haemophilus influenzae, holds promise for treating challenging infections like otitis media. [] Biofilms, being notoriously resistant to conventional antibiotic therapy, contribute to treatment failures and recurrent infections. [] this compound's efficacy against biofilms in vitro suggests its potential as an alternative treatment strategy for these infections. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。